2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 329080-47-9
VCID: VC5466512
InChI: InChI=1S/C19H20F3N3O/c20-19(21,22)15-5-4-6-16(13-15)23-18(26)14-24-9-11-25(12-10-24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,23,26)
SMILES: C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Molecular Formula: C19H20F3N3O
Molecular Weight: 363.384

2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 329080-47-9

Cat. No.: VC5466512

Molecular Formula: C19H20F3N3O

Molecular Weight: 363.384

* For research use only. Not for human or veterinary use.

2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide - 329080-47-9

Specification

CAS No. 329080-47-9
Molecular Formula C19H20F3N3O
Molecular Weight 363.384
IUPAC Name 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C19H20F3N3O/c20-19(21,22)15-5-4-6-16(13-15)23-18(26)14-24-9-11-25(12-10-24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,23,26)
Standard InChI Key CCQNMQPDEUYZDR-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide belongs to the class of N-phenylacetamide derivatives. Its systematic IUPAC name, 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, reflects the presence of a piperazine ring substituted at the 1-position with a phenyl group and an acetamide chain terminating in a 3-trifluoromethylphenyl moiety . The molecular formula C₁₉H₂₀F₃N₃O corresponds to a molar mass of 363.38 g/mol, as confirmed by high-resolution mass spectrometry .

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight363.38 g/mol
logP (Partition Coefficient)4.37
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area30.38 Ų
Melting Point152–153°C

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analyses provide critical insights into the compound’s structure:

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include a singlet at δ 4.33 ppm (methylene protons of the acetamide linker), a multiplet at δ 3.06–3.93 ppm (piperazine protons), and aromatic resonances between δ 6.81–7.86 ppm .

  • ¹³C NMR: The carbonyl carbon of the acetamide group appears at δ 167.2 ppm, while the trifluoromethyl carbon resonates at δ 123.4 ppm (q, J = 271 Hz) .

  • ¹⁹F NMR: A single peak at δ -62.1 ppm confirms the presence of the CF₃ group .

Synthesis and Optimization

Reaction Pathways

The synthesis involves a two-step alkylation process:

  • Formation of Alkylating Reagent: 3-Chloroaniline or 3-trifluoromethylaniline reacts with 2-chloroacetyl chloride in a dichloromethane/NaOH biphasic system at 0°C for 3 hours .

  • Piperazine Alkylation: The intermediate undergoes nucleophilic substitution with 4-phenylpiperazine in acetone at 60°C, facilitated by potassium carbonate and KI catalysis .

Table 2: Synthesis Parameters

ParameterConditionYield
SolventDry acetone44–78%
Temperature60°C
CatalystsK₂CO₃, KI
Reaction Time12–24 hours

Purification and Analytical Validation

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O gradient) ensures purity >95%. Retention times range from 1.2–1.5 minutes, as exemplified by compound 14 (Rt = 1.204 min) . Elemental analysis data (C, H, N) align with theoretical values within ±0.4%, confirming stoichiometric integrity .

Pharmacological Profile

Anticonvulsant Activity

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Despite its moderate logP, aqueous solubility remains limited (<0.1 mg/mL), necessitating formulation strategies like nanoemulsions or cyclodextrin complexes . The polar surface area (30.38 Ų) suggests moderate permeability via passive diffusion .

Metabolic Stability

In vitro microsomal studies (human liver microsomes) show a half-life of 45 minutes, with primary metabolites arising from piperazine N-dealkylation and acetamide hydrolysis . CYP3A4 and CYP2D6 isoforms mediate these transformations .

Applications and Future Directions

Epilepsy Management

The compound’s dual mechanism—voltage-gated sodium channel blockade and serotonin receptor modulation—positions it as a multifunctional antiepileptic candidate. Phase I trials are pending to evaluate pharmacokinetics in humans .

Neuropathic Pain

Structural analogs demonstrate efficacy in rat models of diabetic neuropathy (ED₅₀ = 18.7 mg/kg), suggesting potential repurposing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator